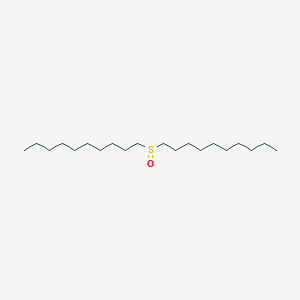

Didecyl sulfoxide

Beschreibung

Eigenschaften

IUPAC Name |

1-decylsulfinyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42OS/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMZAPNGBZURBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389104 | |

| Record name | DIDECYL SULFOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-95-8 | |

| Record name | DIDECYL SULFOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of Didecyl Sulfoxide

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In didecyl sulfoxide (B87167), the most characteristic absorption band arises from the sulfoxide (S=O) group. The position of this band is sensitive to the molecular environment.

The FTIR spectrum of a typical dialkyl sulfoxide shows a strong absorption band corresponding to the S=O stretching vibration, generally appearing in the range of 1030-1070 cm⁻¹. The precise frequency can be influenced by factors such as the solvent and the presence of intermolecular interactions like hydrogen bonding. The long alkyl chains of didecyl sulfoxide are characterized by various C-H stretching and bending vibrations.

Table 1: Characteristic FTIR Absorption Bands for this compound (based on analogous dialkyl sulfoxides)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| S=O Stretch | 1030 - 1070 | Strong |

| C-H Asymmetric Stretch (CH₃) | ~2950 - 2970 | Strong |

| C-H Symmetric Stretch (CH₃) | ~2865 - 2885 | Medium |

| C-H Asymmetric Stretch (CH₂) | ~2920 - 2930 | Strong |

| C-H Symmetric Stretch (CH₂) | ~2850 - 2860 | Medium |

Raman spectroscopy provides complementary information to FTIR. The S=O stretching vibration in dialkyl sulfoxides is also Raman active and typically appears in the same spectral region as in the FTIR spectrum. ias.ac.in Studies on similar sulfoxides, like dimethyl sulfoxide (DMSO), show that the S=O stretching band in the Raman spectrum can be found around 1043 cm⁻¹ in the liquid phase. ias.ac.in The position of this band can shift depending on the solvent, indicating changes in intermolecular interactions. ias.ac.in For this compound, the long non-polar decyl chains would likely influence its aggregation state and thus the S=O vibrational frequency.

Table 2: Characteristic Raman Shifts for this compound (based on analogous dialkyl sulfoxides)

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| S=O Stretch | 1030 - 1060 |

| C-S Stretch | 650 - 750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the sulfoxide group (α-protons) are the most deshielded due to the electron-withdrawing nature of the S=O bond. These protons are expected to appear as a multiplet in the range of 2.5-2.8 ppm. The protons of the long decyl chains will give rise to a series of overlapping multiplets at higher fields (lower ppm values). The terminal methyl (CH₃) group protons will appear as a triplet at the highest field, typically around 0.8-0.9 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -S(O)-CH₂- | 2.5 - 2.8 | Multiplet |

| -CH₂- (chain) | 1.2 - 1.8 | Multiplet |

The ¹³C NMR spectrum of this compound provides information about the different carbon environments. The carbon atom directly attached to the sulfoxide group (α-carbon) will be the most downfield-shifted carbon signal, typically appearing in the range of 50-60 ppm. The other carbon atoms of the decyl chains will resonate at higher fields, with the terminal methyl carbon being the most upfield signal.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| -S(O)-CH₂- | 50 - 60 |

| -CH₂- (chain) | 20 - 40 |

While ¹H and ¹³C NMR provide the basic framework, advanced NMR techniques can be employed for unambiguous structural confirmation and to study more subtle structural details. diva-portal.orgipb.pt

2D Correlation Spectroscopy (COSY): This experiment would show correlations between adjacent protons, confirming the connectivity of the decyl chains. For instance, the α-protons would show a correlation with the protons on the adjacent methylene (B1212753) group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the proton and carbon signals for each methylene group in the decyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This can be used to confirm the connection of the decyl chains to the sulfur atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. While less critical for a flexible molecule like this compound, it could reveal preferred conformations in certain environments.

These advanced techniques, used in concert, provide a comprehensive and detailed picture of the molecular structure of this compound.

Electron Paramagnetic Resonance (EPR) SpectroscopyThere is no indication in the literature that this compound has been analyzed by EPR spectroscopy, a technique typically used for species with unpaired electrons.

Therefore, it is not possible to provide specific research findings, data tables, or a detailed discussion for the requested subsections (3.6 and 3.7) pertaining directly to this compound. The significant difference in molecular structure between this compound and simpler analogs like DMSO, primarily the presence of long alkyl chains, means that data cannot be accurately extrapolated. The van der Waals forces originating from the decyl groups would play a much more dominant role in the intermolecular interactions and crystal packing of this compound compared to the dipole-dipole interactions that are prominent in DMSO.

To provide a scientifically accurate article, direct experimental studies on this compound would be required.

Coordination Chemistry of Didecyl Sulfoxide

Didecyl Sulfoxide (B87167) as a Ligand in Metal Complexes

As a ligand, didecyl sulfoxide can coordinate to a metal center through either the sulfur or the oxygen atom of the sulfinyl group. This ambidentate nature gives rise to linkage isomerism, where complexes with the same composition can have different connectivity and, consequently, different properties.

The preference for sulfur or oxygen coordination in sulfoxide complexes is a well-studied phenomenon, primarily using dimethyl sulfoxide (DMSO) as a model. These principles can be extended to this compound. The mode of coordination is largely dictated by the hard and soft acid-base (HSAB) theory. wikipedia.orgwikipedia.org

Oxygen Coordination: "Hard" metal ions, which are typically small, highly charged, and not very polarizable (e.g., first-row transition metals in higher oxidation states), prefer to bind to the "hard" oxygen donor atom of the sulfoxide. wikipedia.orgwikipedia.org This is the more common mode of coordination. wikipedia.org O-coordination leads to a decrease in the S=O stretching frequency in the infrared (IR) spectrum compared to the free ligand. nih.gov

Sulfur Coordination: "Soft" metal ions, which are larger, have a lower charge, and are more polarizable (e.g., second- and third-row transition metals in lower oxidation states like Ru(II)), tend to coordinate to the "soft" sulfur donor atom. wikipedia.orgwikipedia.org S-coordination results in an increase in the S=O stretching frequency in the IR spectrum. nih.gov

Complexes containing both S- and O-bonded sulfoxide ligands are also known. nih.gov In some instances, sulfoxides can act as bridging ligands, coordinating to one metal center through the sulfur atom and to another through the oxygen atom. wikipedia.org

The identity and oxidation state of the central metal ion are critical factors in determining the coordination mode of this compound.

As predicted by the HSAB principle, early transition metals and lanthanides, which are considered hard acids, will preferentially coordinate to the oxygen atom of the this compound ligand. In contrast, late transition metals with lower oxidation states, such as palladium(II) and platinum(II), are softer acids and are more likely to coordinate through the sulfur atom. nih.gov For example, in palladium(II) complexes with two trifluoroacetate (TFA) ligands, DMSO has been shown to coordinate via the sulfur atom. nih.gov

The oxidation state of the metal also plays a crucial role. A metal in a higher oxidation state is a harder acid and will favor O-coordination. Conversely, a metal in a lower oxidation state is a softer acid and will favor S-coordination. For instance, while Ru(II) complexes often show S-coordination, iridium(IV) has been shown to coordinate to the oxygen atom of DMSO. nih.gov

The coordination of a sulfoxide ligand to a metal center has significant stereochemical implications. The sulfur atom in a sulfoxide is a stereocenter if the two organic substituents are different. However, even in a symmetrical dialkyl sulfoxide like this compound, the sulfur atom becomes a stereocenter upon coordination to a metal. This is because the lone pair on the sulfur atom can be considered a fourth substituent, creating a chiral center at the sulfur.

This induced chirality is a key feature in the application of sulfoxides in asymmetric catalysis. The rigid pyramidal geometry of the sulfoxide ligand and the proximity of the chiral sulfur atom to the metal center can effectively transfer stereochemical information during a catalytic reaction. nih.gov

Role as a Coordinating Solvent in Reaction Systems

Due to its polarity and the donor ability of the sulfinyl group, this compound can act as a coordinating solvent. In this capacity, it can dissolve a range of reactants and stabilize metal complexes in solution. The coordination of the solvent to the metal center can influence the reactivity of the complex by altering its electronic and steric properties.

While DMSO is a widely used coordinating solvent, the longer alkyl chains in this compound will impart different solubility characteristics, making it more suitable for reactions in less polar media. The fundamental coordinating properties, however, remain the same. The ability of this compound to coordinate to a metal ion in solution can be a crucial factor in catalytic cycles, where it may compete with other ligands for coordination sites or participate directly in the reaction mechanism.

Applications in Catalysis as Chiral Ligands

Chiral sulfoxides have emerged as a versatile class of ligands for asymmetric catalysis. nih.gov Their utility stems from their ease of synthesis, stability, and the ability to effectively control the stereochemical outcome of reactions.

In asymmetric catalysis, a chiral ligand is used to create a chiral environment around a metal center, which in turn promotes the formation of one enantiomer of the product over the other. Chiral sulfoxides are excellent for this purpose due to several factors:

Proximity of the Chiral Center: The stereogenic sulfur atom is directly attached to the coordinating atom (sulfur or oxygen), placing the source of chirality in close proximity to the reactive site at the metal center. This allows for efficient transfer of chiral information. nih.gov

Tunable Steric and Electronic Properties: The organic substituents on the sulfur atom can be varied to fine-tune the steric and electronic properties of the ligand, thereby optimizing the enantioselectivity of the catalytic reaction.

Configurational Stability: The chiral center at the sulfur atom is configurationally stable and does not readily racemize under typical reaction conditions.

While specific examples detailing the use of this compound as a chiral ligand in asymmetric catalysis are not extensively documented, the principles established with other chiral sulfoxides are applicable. The synthesis of enantiomerically pure dialkyl sulfoxides can be challenging, but methods for their preparation have been developed. nih.gov The application of such chiral long-chain dialkyl sulfoxides could be advantageous in catalytic systems requiring specific solubility properties.

Insufficient Information Available for this compound in Catalytic Ligand Design

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable lack of specific information regarding the use of "this compound" in the design and synthesis of ligands for specific catalytic transformations. While the broader class of sulfoxides has been explored in coordination chemistry and catalysis, with dimethyl sulfoxide (DMSO) being a prominent example, the application of this compound in this context appears to be largely unreported in publicly accessible research.

The primary documented application of this compound is in the field of solvent extraction, particularly for the separation of metals. In this capacity, it often acts as a synergist in conjunction with other extracting agents. However, this application is distinct from its use as a ligand in homogeneous or heterogeneous catalysis for organic transformations.

The search for information on the design of this compound-based ligands for specific catalytic processes, such as cross-coupling reactions, hydrogenations, or oxidations, did not yield any detailed research findings or data suitable for inclusion in the requested article. Consequently, it is not possible to provide a scientifically accurate and thorough article on the "" with a focus on "Ligand Design and Synthesis for Specific Catalytic Transformations" as per the provided outline.

To fulfill the user's request accurately, specific studies detailing the synthesis of this compound-containing ligands and their subsequent and successful application in catalytic reactions, including data on reaction conditions, yields, and selectivity, would be required. As this information is not currently available in the public domain, the generation of the requested article cannot be completed at this time.

Theoretical and Computational Chemistry Studies on Didecyl Sulfoxide

Quantum Chemical Calculations

Quantum chemical calculations, including both DFT and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

DFT is a widely used quantum mechanical method that approximates the electronic structure of a many-electron system based on the electron density. It offers a balance between computational cost and accuracy, making it suitable for studying larger molecules like didecyl sulfoxide (B87167). DFT calculations can provide information on various molecular properties.

DFT can be used to analyze the electronic structure of didecyl sulfoxide, including the distribution of electron density and the characteristics of its molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Analysis of HOMO and LUMO energies and spatial distributions can provide insights into the molecule's reactivity and potential for charge transfer interactions. ijcce.ac.irresearchgate.netaustinpublishinggroup.comnih.govresearchgate.net Such analysis is fundamental to understanding how the molecule might interact with other species.

DFT is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. rsc.orgaustinpublishinggroup.comarxiv.orgtaltech.eeopenreview.net For flexible molecules like this compound with long alkyl chains, conformational analysis is particularly important. DFT calculations can help identify stable conformers and their relative energies by exploring the potential energy surface. taltech.eemit.edu Understanding the preferred conformations is crucial as molecular shape influences physical and chemical properties.

DFT can be used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra and provide theoretical data where experimental data might be limited. This includes the prediction of vibrational frequencies (e.g., IR and Raman) and electronic transitions (e.g., UV-Vis). nih.govscirp.orgresearchgate.netnih.govnih.govresearchgate.net For instance, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra. nih.govijcce.ac.irnih.govnih.govmdpi.com Calculated NMR chemical shifts can also be obtained using methods like Gauge Including Atomic Orbital (GIAO) within the DFT framework. nih.govscirp.orgresearchgate.net

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, solving the electronic Schrödinger equation without empirical parameters. ststephens.net.in While generally more computationally expensive than DFT, ab initio methods can provide a higher level of accuracy for certain properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. aip.orgacs.orgststephens.net.in Coupled cluster methods, such as CCSD(T), offer even higher accuracy. aip.org These methods can be applied to study the electronic structure and properties of this compound, particularly for benchmarking DFT results or for properties where electron correlation is critical. aip.orgacs.org

Molecular Dynamics (MD) Simulations

Solvation Behavior and Solvent-Solute Interactions

Solvation describes the process of a solute dissolving in a solvent, driven by interactions between solute and solvent molecules that overcome interactions within the pure solute and solvent mdpi.com. Computational approaches to studying solvation include continuum models and explicit solvation models mdpi.com. Continuum models treat the solvent as a continuous medium with specific dielectric properties, where the solute is embedded in a cavity mdpi.com. The solute's charge distribution polarizes the solvent, generating a reaction field that, in turn, polarizes the solute mdpi.com. Methods utilizing this approach are often termed Self-Consistent Reaction Field (SCRF) methods mdpi.com. Explicit solvation models, on the other hand, consider individual solvent molecules interacting directly with the solute mdpi.com. Purely quantum mechanical approaches build supermolecular structures representing favorable arrangements of solvent molecules around the solute and optimize them using quantum mechanical procedures mdpi.com. More accurate and reliable solvation energies obtained from these models can improve the predictive power of computational modeling for reaction mechanisms involving explicit solvent interactions pitt.edu. These methods can also facilitate more accurate calculations of descriptors for catalysis, such as pKas and redox potentials pitt.edu. The Solvation Model based on Electron Density (SMD) is one continuum model that separates the Gibbs free energy of solvation into electrostatic and non-electrostatic components mdpi.com. The SMD model has parameters for a large number of solvents and can be used in automated computational screening procedures scielo.br. While the provided search results discuss solvation modeling in general and for other compounds like thiols in DMSO researchgate.net and drug molecules in water-based systems nih.gov, specific computational studies detailing the solvation behavior and solvent-solute interactions of this compound were not found. However, the general principles and methods described are applicable to studying this compound.

Conformational Dynamics in Solution

Molecular dynamics (MD) simulations are a key computational technique for studying the conformational dynamics of molecules in solution. These simulations track the movement of atoms and molecules over time, providing insights into the flexibility and preferred conformations of a compound. MD simulations can reveal extensive conformational heterogeneity researchgate.net. Studies on other molecules, such as a leucine (B10760876) enkephalin analogue, have utilized MD simulations to analyze conformations and conformational heterogeneity in aqueous solution and in the presence of micelles researchgate.net. These simulations can also predict correlations between structural features researchgate.net. MD simulations are valuable for understanding dynamic processes and can assist in interpreting experimental measurements uzh.ch. They can also be used to investigate conformational changes in proteins upon ligand binding uzh.ch. While the search results highlight the utility of MD simulations for conformational analysis of various molecules including peptides nih.govresearchgate.net and proteins mdpi.com, specific studies focusing on the conformational dynamics of this compound in solution were not identified. The general principles of MD simulations and conformational analysis are, however, directly relevant to studying the behavior of this compound.

Interfacial Behavior Modeling

Computational modeling, particularly molecular dynamics simulations, is a valuable tool for investigating the behavior of molecules at interfaces, such as air-water or oil-water interfaces. Understanding interfacial behavior is crucial for applications involving surfactants or molecules that accumulate at interfaces nih.gov. Molecular dynamics simulations can be used to study the aggregation properties of molecules at interfaces and in bulk solution nih.gov. These simulations can provide insights into the arrangement and orientation of molecules at the interface and how they affect interfacial tension nih.govmdpi.com. Studies on other surfactant molecules, like dirhamnolipids, have utilized MD simulations to analyze their behavior at the air-water interface and in bulk water, revealing details about aggregation and surface area per monomer nih.gov. Hydrodynamic density functional theory is another approach used to model interfacial dynamics and wetting phenomena at the microscopic scale, showing good agreement with non-equilibrium molecular dynamics simulations arxiv.org. While the search results demonstrate the application of computational modeling to study interfacial behavior of various systems nih.govmdpi.comarxiv.orgualberta.ca, specific computational studies focusing on the interfacial behavior modeling of this compound were not found. The computational techniques discussed are applicable to investigating the behavior of this compound at different interfaces.

Computational Modeling of Reaction Mechanisms

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions involving sulfoxides, providing detailed insights into reaction pathways, transition states, and energy barriers.

Elucidation of Oxidation Pathways

Computational studies, often employing ab initio calculations and Density Functional Theory (DFT), are widely used to investigate the mechanisms of oxidation reactions involving sulfides and sulfoxides researchgate.netresearchgate.net. These studies can help identify intermediates, transition states, and the energetic feasibility of different reaction pathways researchgate.netacs.org. For example, computational analyses have been used to explore the oxidation of organic sulfides by hydrogen peroxide, investigating different proposed mechanisms and the effect of solvent researchgate.net. Explicitly including water molecules in calculations has been shown to have a significant effect on the reaction barrier researchgate.net. Computational studies can also provide insights into the role of catalysts in oxidation reactions researchgate.net. For instance, DFT analysis has been used to study the mechanism of oxodiperoxomolybdenum-catalyzed sulfide (B99878) oxidation, suggesting a Sharpless type outer sphere mechanism and identifying the highest energy barrier researchgate.net. The oxidation of sulfides to sulfoxides is a common reaction, and computational studies help in understanding the factors that influence selectivity and prevent overoxidation to sulfones mdpi.comorganic-chemistry.org. While the search results discuss the computational elucidation of oxidation pathways for various sulfides and in different catalytic systems researchgate.netresearchgate.netmdpi.comorganic-chemistry.orgnih.gov, specific computational studies detailing the oxidation pathways of this compound were not found. The methodologies described are directly applicable to studying the oxidation of this compound.

Catalytic Cycle Analysis

Computational modeling is a powerful tool for analyzing catalytic cycles, providing detailed information about the energy profile of each step and identifying the rate-determining step acs.org. DFT and coupled cluster calculations can be used to explore reaction pathways and rationalize experimental observations, such as stereoselectivity and kinetic isotope effects acs.org. Computational analysis can help in understanding the role of the catalyst, intermediates, and off-cycle species acs.org. Studies on various catalytic reactions, including palladium-catalyzed cycloisomerization, have utilized computational methods to analyze the catalytic cycle and compare different potential mechanisms acs.org. Computational studies can also assess the energetic feasibility of different steps within the cycle researchgate.net. For example, in the oxodiperoxomolybdenum-catalyzed sulfide oxidation, computational analysis helped determine the energetically most favorable pathway for sulfoxide formation and catalyst regeneration researchgate.net. While the search results demonstrate the application of computational analysis to study catalytic cycles in various reactions researchgate.netacs.orgucl.ac.ukacs.org, specific computational studies analyzing the catalytic cycle involving this compound were not found. The computational techniques for catalytic cycle analysis are applicable to reactions where this compound is involved as a reactant, product, or catalyst.

Advanced Applications of Didecyl Sulfoxide in Chemical Processes

Solvent Extraction and Separation Technologies

Solvent extraction is a fundamental technique in chemistry for separating components of a mixture based on their relative solubilities in two immiscible liquids. Sulfoxides, including longer-chain derivatives like didecyl sulfoxide (B87167), have demonstrated efficacy as extractants due to the coordinating ability of the sulfinyl oxygen atom.

Extraction of Metal Ions

Sulfoxides have been investigated for the extraction of various metal ions from aqueous solutions. The sulfinyl group can coordinate with metal ions, facilitating their transfer from an aqueous phase to an organic phase containing the sulfoxide. This property is particularly relevant for the recovery of precious and heavy metals. Studies have explored the use of sulfoxide derivatives, including cyclic sulfoxides and those with longer alkyl chains, for the extraction of metals such as gold (III), palladium (II), and platinum (IV) from acidic media. ustb.edu.cnjmmab.commdpi.com The extraction mechanism can involve the coordination of the metal ion with the oxygen atom of the S=O group. ustb.edu.cn The efficiency of extraction can depend on factors such as the concentration of the sulfoxide extractant, the acidity of the aqueous phase, and the contact time between the phases. ustb.edu.cnjmmab.com For instance, synthetic sulfoxides have been shown to effectively extract palladium (II) from hydrochloric acid solutions, with separation coefficients for palladium (II) and platinum (IV) reaching significant values under optimized conditions. jmmab.com

Separation of Organic Compounds

Sulfoxides can also play a role in the separation of organic compounds. Their solvency properties allow them to dissolve a wide range of both polar and nonpolar substances. This characteristic is exploited in various separation techniques. For example, dimethyl sulfoxide (DMSO), a related sulfoxide, has been used as an organic modifier in chromatographic techniques like micellar electrokinetic chromatography (MEKC) for the separation of lipophilic compounds such as polyaromatic hydrocarbons (PAHs). nih.gov The separation mechanism in such cases can involve hydrogen bonding interactions. nih.govsielc.com Furthermore, sulfoxides like DMSO have been investigated as solvents in membrane separation processes, offering potential as alternatives to more toxic solvents for fabricating membranes used in separating organic mixtures. mdpi.comresearchgate.net The ability of sulfoxides to dissolve polymers is advantageous in creating membranes with specific pore structures for enhanced separation performance. mdpi.com

Recovery of Bioactive Compounds

The extraction and recovery of bioactive compounds from natural sources are crucial steps in the production of pharmaceuticals, nutraceuticals, and fine chemicals. Solvents play a critical role in the efficiency and selectivity of these processes. While dimethyl sulfoxide (DMSO) is frequently evaluated as a solvent in the recovery of bioactive compounds from materials like microalgae, its effectiveness highlights the potential of sulfoxide-based solvents in this area. ua.ptcsic.esresearchgate.netmdpi.comresearchgate.net Studies have shown that using DMSO, particularly in techniques like pressurized liquid extraction (PLE), can lead to the efficient recovery of compounds such as polyphenols, chlorophylls, and carotenoids from microalgae. csic.esresearchgate.net The choice of solvent, including its polarity and interaction with the solute, is a key parameter influencing the extraction yield and selectivity of bioactive compounds. ua.pt

Catalytic and Reaction Engineering Applications

Sulfoxides are not only employed as solvents and separation agents but also participate directly in various chemical transformations, acting as reagents or intermediates.

Use as a Reaction Solvent for Specific Transformations (e.g., Swern Oxidation)

Sulfoxides, most notably dimethyl sulfoxide (DMSO), are well-established as reaction solvents and reagents in specific oxidation reactions. The Swern oxidation is a prominent example where a sulfoxide, activated by an electrophilic reagent (like oxalyl chloride or trifluoroacetic anhydride), facilitates the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orggoogleapis.comchemicalbook.comwikipedia.orgorganic-chemistry.org While DMSO is the most commonly used sulfoxide in the standard Swern oxidation, the process generates malodorous dimethyl sulfide (B99878) as a byproduct. wikipedia.orggoogleapis.comorganic-chemistry.org Research has explored using alternative, less volatile sulfoxides, such as dodecyl methyl sulfoxide, in modified Swern oxidation protocols to mitigate the issue of odor. organic-chemistry.orgresearchgate.netorganic-chemistry.orgreddit.com This suggests that longer-chain sulfoxides like didecyl sulfoxide could potentially serve in similar activated sulfoxide-mediated oxidation reactions, offering advantages in handling and reduced odor due to their lower volatility compared to DMSO.

Intermediate in Complex Organic Synthesis

Sulfoxides can act as key intermediates in the synthesis of complex organic molecules. Their unique reactivity, particularly the ability of the sulfinyl group to be activated and undergo various transformations, makes them valuable synthons. Sulfoxides can participate in reactions such as the Pummerer rearrangement, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds adjacent to the sulfur atom. kyoto-u.ac.jp Alkenyl sulfoxides, for instance, have been utilized in Pummerer-based annulation reactions to synthesize heterocycles like thiazoles and oxazoles. kyoto-u.ac.jp In these reactions, the sulfoxide undergoes activation, followed by intramolecular or intermolecular reactions with nucleophiles to form cyclic products. kyoto-u.ac.jp The use of sulfoxides as intermediates provides a pathway to introduce sulfur-containing functionalities or to construct complex molecular architectures through controlled rearrangement and cyclization processes. taylorandfrancis.comresearchgate.netnih.gov Dodecyl 2-phenylvinyl sulfoxide has been reported as a substrate in such Pummerer-based annulation reactions, indicating the applicability of sulfoxides with longer alkyl chains in these synthetic strategies. kyoto-u.ac.jp

Role in "Green Chemistry" Protocols

"Green Chemistry" emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include using safer solvents, catalysts, and reagents, minimizing waste, and improving energy efficiency rsc.orgnih.gov. Sulfoxides, in general, have been recognized for their potential roles in sustainable chemistry as reaction intermediates or components in catalytic systems taylorandfrancis.com.

The use of safer solvents is another crucial aspect of green chemistry nih.gov. While dimethyl sulfoxide is a widely used polar aprotic solvent, its potential hazards and the need for greener alternatives have been noted rsc.org. The solvent properties of this compound, with its unique balance of polarity and nonpolar character due to the long alkyl chains, could potentially be explored for specific reactions or separation processes where it might offer advantages in terms of reduced toxicity or improved recyclability compared to conventional solvents. However, research specifically detailing this compound's application as a green solvent is not present in the provided information.

Materials Science Applications

The incorporation of sulfoxide moieties into materials can significantly influence their properties, leading to applications in various fields, including polymers and membranes, and in modulating interfacial behavior.

Component in Functional Materials (e.g., polymers, membranes)

Sulfoxide-containing polymers are a class of materials gaining attention due to the unique properties conferred by the sulfoxide group fu-berlin.de. The sulfoxide moiety's high polarity and ability to form hydrogen bonds can lead to increased hydrophilicity and potentially improved biocompatibility of the resulting polymers fu-berlin.de. These characteristics make sulfoxide polymers interesting candidates for various applications, including those in biomedical fields fu-berlin.de. The incorporation of sulfoxide groups into polymer backbones or side chains has been shown to influence material properties such as thermal stability fu-berlin.denih.gov. For example, the oxidation state of sulfur centers in sulfur-containing polymers affects their glass transition temperatures and thermal decomposition nih.gov.

While the provided search results discuss sulfoxide-containing polymers in general and the impact of the sulfoxide group on polymer properties, there is no specific information detailing the use of this compound as a direct component or monomer in the synthesis of polymers or membranes. Studies on the interaction of sulfoxides with membranes, such as those investigating dimethyl sulfoxide's effects on lipid bilayers, highlight the potential for sulfoxides to influence membrane fluidity, thickness, and permeability, and even induce pore formation uky.eduresearchgate.netnih.govnih.govmdpi.com. These studies, although focused on DMSO, illustrate the principle that sulfoxide-membrane interactions can be significant. Given its amphiphilic nature, this compound could potentially interact with lipid bilayers or be incorporated into membrane structures, potentially altering their properties. However, specific research on this compound in this context is not found in the provided data.

Surfactant and Interfacial Agent Studies

Sulfoxides, possessing both polar and nonpolar regions, can exhibit surfactant properties, enabling them to reduce surface and interfacial tension and form aggregates like micelles cymitquimica.com. Dodecyl sulfoxide, a related compound with a single long alkyl chain, is known for its surfactant characteristics cymitquimica.com.

The behavior of surfactants at interfaces is crucial in numerous chemical processes and material science applications, including emulsification, detergency, and the stabilization of dispersions. Studies on well-known surfactants like sodium dodecyl sulfate (B86663) (SDS) have extensively investigated their critical micelle concentration (CMC), aggregation behavior, and interactions at air-water and oil-water interfaces wikipedia.orgresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net. Mixtures of sulfoxides, such as dimethyl sulfoxide (DMSO) and diethyl sulfoxide (DESO), with surfactants like SDS have also been studied to understand how sulfoxides influence micellization and interfacial properties researchgate.netresearchgate.net. These studies demonstrate that the presence of sulfoxides can affect the CMC and the thermodynamics of micelle formation researchgate.netresearchgate.net.

Given its structure with two long decyl chains and a polar sulfoxide group, this compound is expected to exhibit significant surfactant properties. Its amphiphilic nature would drive it to interfaces, potentially lowering interfacial tension and forming micelles or other aggregated structures in solution. While the provided search results confirm the surfactant properties of related sulfoxides and detail the study of interfacial phenomena for other compounds, specific research focused on the surfactant behavior and interfacial agent studies of this compound itself is not present in the provided information. Further research would be needed to fully characterize its CMC, aggregation behavior, and its influence on various interfaces.

Environmental Fate and Transformation Mechanisms of Sulfoxides

Atmospheric Transformation Pathways

Sulfoxides released into the atmosphere can undergo transformation through photochemical reactions and reactions with atmospheric radicals. These processes contribute to their removal from the gas phase and the formation of secondary atmospheric components.

Photochemical Degradation

Photochemical degradation involves the breakdown of molecules by light. While direct photolysis of sulfoxides in the atmosphere might be limited, indirect photochemical processes, often initiated by sunlight-excited photosensitizers, can play a role in their transformation. Studies on dimethyl sulfoxide (B87167) (DMSO), a smaller sulfoxide, indicate that photochemical oxidation can occur in surface waters and the atmosphere, contributing to its formation from dimethyl sulfide (B99878) (DMS). vliz.becopernicus.org Research suggests that ubiquitous polycyclic aromatic hydrocarbons (PAHs) and DMSO at the sea surface can represent a source of organic sulfur compounds through photochemical processes. unito.itresearchgate.net

Reaction with Atmospheric Radicals

Reactions with highly reactive atmospheric radicals, such as hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•), are significant pathways for the atmospheric removal of many organic compounds, including sulfoxides. The reaction of sulfoxides with •OH radicals can lead to various products. researchgate.netrsc.org For instance, the gas-phase reaction of DMSO with •OH radicals can proceed via different pathways, including the formation of methanesulfinic acid (CH₃S(O)OH) and methyl radicals. researchgate.net This reaction is considered one of the main degradation pathways for DMSO in the atmosphere. copernicus.orgunito.it The oxidation of dimethyl sulfide (DMS) by •OH and NO₃• radicals is known to lead to the formation of DMSO and other sulfur-containing compounds. nih.gov Studies have also investigated the reactions of sulfur-centered radicals, such as methylthio (CH₃S•), methylsulfinyl (CH₃SO•), and methylsulfonyl (CH₃SO₂•) radicals, which can be formed during the oxidation of DMS and DMSO, with peroxy radicals (ROO• and HOO•). These reactions can lead to the formation of various products, including stable peroxides. researchgate.net

Biodegradation in Environmental Systems

Microorganisms play a crucial role in the transformation and cycling of sulfur compounds in various environmental systems, including the biodegradation of sulfoxides.

Microbial Oxidation and Reduction Pathways

Microorganisms can transform sulfoxides through both oxidation and reduction pathways. Dimethyl sulfoxide (DMSO), for example, can be biodegraded under anaerobic conditions through a reduction pathway to produce dimethyl sulfide (DMS). witpress.com This reduction potential of DMSO has been used as a measure of microbial activity in various environments, including soil, seawater, and freshwater habitats. vliz.be Many bacterial species are known to reduce DMSO, utilizing it as a terminal electron acceptor in anaerobic respiration. nih.govnih.gov Conversely, microbial oxidation of sulfides, such as DMS, can lead to the formation of sulfoxides like DMSO. vliz.befrontiersin.org This microbial oxidation is considered a major sink for DMS in marine surface waters. frontiersin.org

Role of Microbial Communities in Sulfoxide Cycling

Microbial communities are central to the biogeochemical cycling of sulfur, which includes the transformations of sulfoxides. Diverse groups of microorganisms, including sulfur-oxidizing bacteria (SOB) and sulfate-reducing bacteria (SRB), are involved in these processes. frontiersin.orgbiorxiv.orgnih.gov In environments like sediments, SRB can produce sulfides under anoxic conditions, while SOB can oxidize reduced sulfur compounds. researchgate.net The interplay between different microbial groups facilitates the interconversion of sulfur compounds in various redox states. frontiersin.org Studies of microbial communities in different environments, such as hot springs and blue holes, have revealed the diversity of microorganisms and genes associated with sulfur cycling, highlighting their role in mediating these transformations under varying environmental conditions. frontiersin.orgbiorxiv.orgnih.gov

Bioremediation Potential

The ability of microorganisms to degrade or transform sulfoxides suggests a potential for bioremediation applications. Bioremediation utilizes microbial activity to remove or detoxify contaminants in the environment. mdpi.com While research specifically on the bioremediation of didecyl sulfoxide is limited in the provided search results, the established microbial degradation pathways for other sulfoxides, such as DMSO, indicate that bioremediation could be a potential strategy for addressing this compound contamination. Microorganisms capable of utilizing sulfoxides as electron acceptors or carbon sources could be harnessed for cleaning up affected environments. nih.govmdpi.com The effectiveness of bioremediation can be influenced by factors such as the availability of nutrients and oxygen, pH, temperature, and the composition and activity of the microbial community. mdpi.com

Chemical Degradation Processes in Aqueous Environments

Chemical degradation of sulfoxides in water can occur through several abiotic pathways. These processes can lead to the breakdown of the sulfoxide molecule into various products.

Advanced Oxidation Processes (AOPs) are effective methods for the treatment of wastewaters containing organic compounds, including sulfoxides, that are resistant to conventional physical and chemical processes researchgate.netjwwse.ir. AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), which can oxidize organic contaminants researchgate.netfrontiersin.org.

Studies on dimethyl sulfoxide (DMSO), a simpler sulfoxide, have demonstrated its degradation by various AOPs, including ozone-based processes (O₃, O₃/H₂O₂, O₃/UV), UV/H₂O₂, and Fenton processes (photo-Fenton, electro-Fenton, photo-electro Fenton) researchgate.netjwwse.irnih.gov. These processes have shown efficiency in removing DMSO from wastewater researchgate.netjwwse.ir. For instance, ozonation and ozone-based AOPs are considered promising for efficient DMSO removal nih.gov. The degradation of DMSO by UV/H₂O₂ treatment has been shown to follow two major pathways, leading to the formation of sulfur-containing intermediates like methanesulfinate (B1228633) and methanesulfonate, and non-sulfur-containing intermediates such as formaldehyde (B43269) and formate (B1220265) researchgate.netresearchgate.net. The formation of sulfate ions has also been identified in various AOPs applied to DMSO degradation nih.gov.

While direct studies on this compound degradation by AOPs were not found in the search results, the effectiveness of AOPs on DMSO suggests that these processes could also be applicable to the degradation of this compound, likely involving similar oxidative mechanisms targeting the sulfoxide functional group.

Hydrolysis is another abiotic degradation pathway that can affect organic compounds in aqueous environments acs.org. However, dimethyl sulfoxide is reported to be stable to hydrolysis in water nih.gov. Studies on the hydrolysis of other compounds in the presence of aqueous dimethyl sulfoxide solutions have shown that DMSO can accelerate the hydrolysis of certain alkyl chlorides, suggesting a potential, albeit indirect, influence on hydrolysis reactions depending on the chemical environment and the presence of other reactants jst.go.jp.

Other abiotic pathways can also contribute to the transformation of sulfoxides in water. For example, photooxidation can occur, particularly in the presence of photosensitizers or natural sunlight nih.govresearchgate.net. A disproportionation reaction of DMSO to dimethyl sulfide (DMS) and dimethyl sulfone has also been observed in seawater and distilled water nih.gov. While these pathways have been noted for DMSO, their significance for this compound would depend on its specific chemical properties and the environmental conditions.

The stability of sulfoxides to hydrolysis can vary depending on their structure and the surrounding conditions. While DMSO is generally stable to hydrolysis nih.gov, the behavior of this compound, with its longer alkyl chains, in hydrolysis and other abiotic pathways would require specific investigation.

Summary of Degradation Pathways for Sulfoxides (Based primarily on DMSO studies):

| Degradation Process | Conditions | Key Oxidizing Species/Mediators | Observed for (from search results) | Potential Relevance for this compound |

| Advanced Oxidation Processes | Aqueous solutions, various methods (O₃, UV, H₂O₂, Fenton) | •OH, SO₄•⁻ | Dimethyl Sulfoxide researchgate.netjwwse.irnih.gov | Likely applicable, similar functional group |

| Hydrolysis | Aqueous solutions, varying pH | Water, OH⁻ | Dimethyl Sulfoxide (stable) nih.gov | Stability may vary with structure |

| Photooxidation | Aqueous solutions, sunlight/UV | Photochemically produced radicals | Dimethyl Sulfoxide nih.gov | Possible, depends on light absorption |

| Disproportionation (Bimolecular) | Seawater, distilled water | N/A | Dimethyl Sulfoxide nih.gov | Possible, requires specific study |

Future Research Directions and Emerging Trends

Development of Novel Didecyl Sulfoxide (B87167) Derivatives

Future research in didecyl sulfoxide chemistry is likely to involve the synthesis and investigation of novel derivatives. This aligns with the broader trend in sulfoxide research, where modifications to the sulfoxide structure are explored to tune properties and enhance applications. For instance, studies on cyclic sulfoxide derivatives with varying alkyl chain lengths, such as dodecyl and hexadecyl groups, have shown their potential in enhancing transdermal penetration. nih.govjst.go.jp This suggests that introducing different functional groups or modifying the alkyl chains in this compound could lead to compounds with tailored properties for specific applications. The development of chiral sulfinyl compounds and their derivatives is also an active area, with applications in asymmetric synthesis and as pharmacophores. acs.org Exploring asymmetric synthesis routes for this compound derivatives could yield enantiopure compounds with potentially distinct activities.

Integration of Multi-Scale Computational and Experimental Approaches

The integration of computational and experimental methods is a significant trend in chemical research, including the study of sulfoxides. Computational studies, such as those involving density functional theory (DFT) calculations, can provide insights into reaction mechanisms, molecular properties, and interactions. For example, computational and experimental approaches have been used to probe the alkylation of allenyl sulfenate anions to generate sulfoxides, demonstrating the value of this integrated approach in understanding reaction pathways and predicting diastereoselectivity. uoguelph.ca Applying similar multi-scale approaches to this compound could help in understanding its behavior in different environments, predicting the properties of new derivatives, and optimizing synthesis routes. Experimental techniques, such as spectroscopy and chromatography, would complement these computational studies, providing empirical data for validation and further investigation.

Sustainable Synthesis and Application Strategies

Sustainable practices are becoming increasingly important in chemical synthesis and applications. Research is focusing on developing greener methods for producing chemicals and finding environmentally friendly applications. In the context of sulfoxides, this includes the development of odorless alternatives to volatile sulfoxides like dimethyl sulfoxide (DMSO) for use in reactions like Swern and Corey-Kim oxidations. organic-chemistry.org Dodecyl methyl sulfide (B99878) and its sulfoxide derivative have been explored as less volatile, odorless reagents. organic-chemistry.org This suggests a potential avenue for this compound research in exploring its use or the use of its derivatives in sustainable chemical processes, perhaps as environmentally benign solvents or reagents. Furthermore, the development of sustainable synthesis routes for nanoparticles using green chemistry principles highlights a broader shift towards sustainability in materials science, which could potentially intersect with the self-assembly properties of this compound. nih.gov

Exploration of Self-Assembly and Nanostructured Systems

Sulfoxides, particularly those with long alkyl chains, can exhibit self-assembly behavior, forming various supramolecular structures. While the provided search results primarily discuss the self-assembly of other amphiphilic molecules like dodecyl-containing compounds and polymers in solvents like DMSO, the principle applies to long-chain sulfoxides. researchgate.netjove.comrsc.orguq.edu.aunih.gov Amphiphilic molecules, possessing both hydrophobic and hydrophilic moieties, can self-assemble in aqueous or mixed solvent systems to form structures such as micelles, fibers, and vesicles. rsc.orgnih.govnih.gov The self-assembly of carbohydrate-based amphiphiles and block copolymers into nanofibers and nanoparticles demonstrates the potential for creating functional nanostructures through self-organization. rsc.orguq.edu.aunih.gov Given its structure with two long decyl chains and a polar sulfoxide group, this compound is expected to exhibit amphiphilic properties and undergo self-assembly under appropriate conditions. Future research could focus on understanding the self-assembly behavior of this compound, the types of nanostructures it forms, and how these structures can be controlled and utilized for applications in areas like drug delivery or materials science.

Advanced Characterization for In-Situ Process Monitoring

Advanced characterization techniques are crucial for understanding chemical processes and the properties of materials in real-time or in their native environment (in situ). Techniques like advanced mass spectrometry (MS), capillary electrophoresis-SDS, and size-exclusion chromatography (SEC) are used for characterizing complex pharmaceutical formulations and understanding protein interactions in the presence of solvents like DMSO. pharmtech.com In situ characterization methods are also vital for monitoring the formation and properties of self-assembled nanostructures and for analyzing compounds in complex matrices like environmental water samples. researchgate.netresearchgate.netresearchgate.net For this compound, applying advanced in situ characterization techniques, such as in situ spectroscopy (e.g., NMR, IR) or microscopy (e.g., atomic force microscopy, transmission electron microscopy) during synthesis or self-assembly processes, could provide valuable real-time information about reaction kinetics, intermediate species, and the evolution of supramolecular structures. This would enable better control over synthesis and self-assembly processes and a deeper understanding of the compound's behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for didecyl sulfoxide, and how can reaction conditions be optimized for high yield?

- Methodology : this compound can be synthesized via oxidation of didecyl sulfide using oxidizing agents like sodium periodate (NaIO₄). Reaction optimization should involve systematic variation of parameters such as temperature (20–60°C), solvent polarity, and stoichiometric ratios. Literature precedents for structurally similar sulfoxides (e.g., dodecyl methyl sulfoxide oxidation ) and consultation with experienced researchers are critical for protocol refinement. Pilot reactions at <100 mL scale are recommended before scaling up .

- Analytical validation : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection (FID) to track sulfide-to-sulfoxide conversion .

Q. What physicochemical properties of this compound are most relevant to its application as a solvent in organic synthesis?

- Key properties : High boiling point (>200°C extrapolated), polar aprotic nature, and solvation capacity for charged intermediates. Comparative data from dimethyl sulfoxide (DMSO) suggest that sulfoxide polarity enhances stabilization of transition states in oxidation reactions .

- Experimental characterization : Measure dielectric constant, dipole moment, and Hansen solubility parameters. Thermogravimetric analysis (TGA) can assess thermal stability under reaction conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in Swern-type oxidations while minimizing side reactions?

- Experimental design :

- Use primary allylic/benzylic alcohols as model substrates to evaluate aldehyde/ketone yields.

- Control variables: stoichiometry of this compound, reaction time, and temperature (−78°C to 25°C).

- Mitigate overoxidation by introducing scavengers (e.g., triethylamine) or inert atmospheres .

Q. What advanced analytical techniques are effective for assessing this compound purity and stability during long-term storage?

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm or GC-MS for volatile impurities. USP monograph methods for sulfoxides recommend quantifying total impurities to <0.1% .

- Stability studies : Accelerated degradation testing under varying humidity, temperature (4°C, 25°C, 40°C), and light exposure. Monitor peroxide formation via iodometric titration .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound across different in vitro models?

- Data reconciliation :

- Standardize cell culture conditions (e.g., serum-free media to avoid solvent interactions).

- Validate cytotoxicity thresholds using multiple assays (MTT, LDH release).

- Cross-reference with DMSO toxicity studies, noting concentration-dependent effects (e.g., membrane permeability changes at >1% v/v) .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify confounding variables .

Q. What safety protocols are critical when scaling up this compound reactions, particularly for vapor exposure and waste handling?

- Safety measures :

- Conduct all reactions in fume hoods with sash height monitoring.

- Use vapor-pressure calculations to determine permissible exposure limits (PELs).

- Neutralize waste with activated carbon or oxidizing agents before disposal .

- Emergency preparedness : Train personnel on dermal exposure protocols (immediate rinsing with water for 15 minutes) and maintain spill kits with inert adsorbents .

Q. What computational approaches can predict the solvation effects of this compound in non-polar reaction systems?

- Modeling strategies :

- Density functional theory (DFT) to calculate solvation free energies of intermediates.

- Molecular dynamics (MD) simulations to analyze solvent structuring around hydrophobic substrates.

Q. How can NMR spectroscopy be optimized to study reaction mechanisms involving this compound as both solvent and reactant?

- NMR parameters :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.